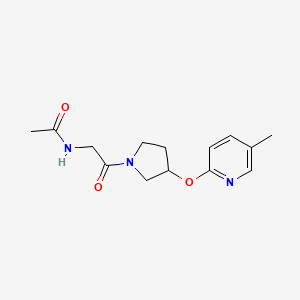

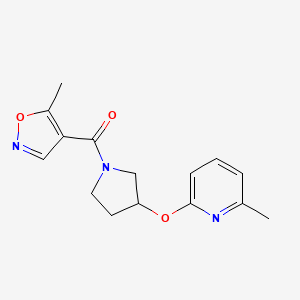

N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide” is a complex organic compound. It contains a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique

Oxidation Reactivity and Synthetic Routes

The study of oxidation reactivity and synthetic routes for related pyridine compounds, including N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, highlights the chemical oxidation processes using various oxidants. This research is pivotal for understanding the molecular structures and synthetic pathways of pyridine derivatives, providing insights into the development of new compounds with potential applications in various fields such as medicinal chemistry and materials science (Pailloux et al., 2007).

Corrosion Inhibition

Another area of application for pyridine derivatives involves their role as corrosion inhibitors. The synthesis and evaluation of long alkyl side chain acetamide derivatives, including similar pyridine-based compounds, have shown promising results in protecting steel against corrosion in acidic and oil medium conditions. This research indicates the potential use of these compounds in industrial applications to enhance the durability and longevity of metal structures and components (Yıldırım & Çetin, 2008).

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents indicates the therapeutic potential of these compounds. Such studies contribute to the development of new antibacterial and antifungal drugs, which can be crucial in combating resistant strains of microorganisms (Hossan et al., 2012).

Organic Synthesis and Material Science

Research into the synthesis of heterocyclic N-oxide and the characteristics of intermediates in cyclization reactions of heterocycle-fused oxazine derivatives sheds light on the complexity and versatility of pyridine compounds in organic synthesis. These studies provide valuable insights into reaction mechanisms, enabling the design of novel synthetic strategies for the development of new materials and active pharmaceutical ingredients (Zhong et al., 2004).

Insecticidal Properties

The exploration of pyridine derivatives as insecticides presents an avenue for the development of novel agricultural chemicals. Studies have identified pyridine compounds with significant insecticidal activity, offering potential alternatives to traditional pesticides. This research not only contributes to agricultural science but also to environmental protection by providing more selective and potentially less harmful pest control options (Bakhite et al., 2014).

Propriétés

IUPAC Name |

N-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10-3-4-13(16-7-10)20-12-5-6-17(9-12)14(19)8-15-11(2)18/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVNUHPAHPXQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide](/img/structure/B2669530.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)

![2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2669540.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2669541.png)

![1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2669542.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)